molecular formula C9H6BrNO B12365574 6-bromo-8aH-isoquinolin-1-one

6-bromo-8aH-isoquinolin-1-one

Katalognummer: B12365574
Molekulargewicht: 224.05 g/mol
InChI-Schlüssel: HDRXJUROWCHETK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-8aH-isoquinolin-1-one is a brominated derivative of isoquinolinone, a nitrogen-containing heterocyclic compound Isoquinolinones are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8aH-isoquinolin-1-one can be achieved through several methods. One common approach involves the bromination of isoquinolinone derivatives. For example, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline and 4-bromoisoquinolinone under different conditions . The reaction typically involves the use of palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) or dichloromethane (CH2Cl2) as solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar catalytic systems. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-8aH-isoquinolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The isoquinolinone ring can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases or acids to facilitate the substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinolinones with different functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced isoquinolinone derivatives with altered electronic properties.

Wissenschaftliche Forschungsanwendungen

6-Bromo-8aH-isoquinolin-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.

    Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.

    Medicine: Isoquinolinone derivatives are known for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 6-bromo-8aH-isoquinolin-1-one and its derivatives involves interactions with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target proteins or enzymes. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of protein-protein interactions. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromoisoquinoline: Another brominated isoquinoline derivative with similar reactivity but different substitution patterns.

    6-Bromoisoquinolin-1-ol:

    Isoquinolin-1(2H)-one: The parent compound without the bromine substitution, exhibiting different reactivity and biological activities.

Uniqueness

6-Bromo-8aH-isoquinolin-1-one is unique due to the presence of the bromine atom at the 6-position, which significantly influences its chemical reactivity and potential applications. The bromine atom can participate in various chemical reactions, making the compound a versatile building block for the synthesis of more complex molecules. Additionally, the compound’s derivatives may exhibit unique biological activities, making it a valuable candidate for drug discovery and development.

Eigenschaften

Molekularformel

C9H6BrNO

Molekulargewicht

224.05 g/mol

IUPAC-Name

6-bromo-8aH-isoquinolin-1-one

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5,8H

InChI-Schlüssel

HDRXJUROWCHETK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=CC=NC(=O)C21)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.